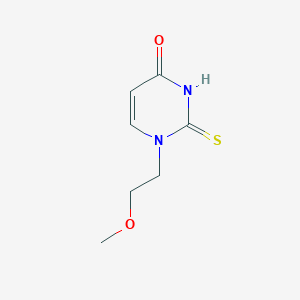
1-(2-Methoxyethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Cat. No. B8781014
M. Wt: 186.23 g/mol
InChI Key: HSFBLHKDEMXOHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09399626B2
Procedure details


To a stirring solution of 1-(2-methoxyethyl)thiourea (21.38 g, 159.3 mmol) and ethyl 3,3-diethoxypropanoate (46.5 mL, 239.0 mmol) in MeOH (300 mL) was added a freshly prepared solution of 0.96N sodium methoxide in MeOH (250 mL, 239.0 mmol) dropwise over 30 minutes at room temperature under argon. The reaction mixture was heated to 60° C. for 45 minutes and cooled to room temperature. Solvent was removed under reduced pressure and toluene (250 mL) was added to the residue. The mixture was stirred at reflux for an additional 3 hours and then cooled to room temperature. Water (200 mL) was added and the layers were separated. The aqueous layer was washed with CH2Cl2 (50 mL), neutralized with 2N aqueous HCl and extracted with CH2Cl2 (3×200 mL). The combined organic layers were dried over Na2SO4 and concentrated in vacuo. The residue was recrystallized from i-PrOH (200 mL) to give the title compound (13.3 g, 45%) as a light yellow crystalline solid.


Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Name
Yield
45%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][CH2:4][NH:5][C:6]([NH2:8])=[S:7].C([O:11][CH:12](OCC)[CH2:13][C:14](OCC)=O)C.C[O-].[Na+]>CO>[CH3:1][O:2][CH2:3][CH2:4][N:5]1[CH:14]=[CH:13][C:12](=[O:11])[NH:8][C:6]1=[S:7] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
21.38 g
|
|
Type
|
reactant
|
|
Smiles
|
COCCNC(=S)N
|
|
Name
|
|
|
Quantity
|
46.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(CC(=O)OCC)OCC
|
|
Name
|
sodium methoxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Solvent was removed under reduced pressure and toluene (250 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added to the residue
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for an additional 3 hours
|
|
Duration
|
3 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to room temperature
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Water (200 mL) was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the layers were separated
|
WASH
|
Type
|
WASH
|
|
Details
|
The aqueous layer was washed with CH2Cl2 (50 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with CH2Cl2 (3×200 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layers were dried over Na2SO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was recrystallized from i-PrOH (200 mL)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COCCN1C(NC(C=C1)=O)=S
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 13.3 g | |
| YIELD: PERCENTYIELD | 45% | |
| YIELD: CALCULATEDPERCENTYIELD | 44.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
